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molecular formula C10H18N2O5 B8656189 1,4,10-Trioxa-7,13-diazacyclopentadecane-8,12-dione CAS No. 30989-20-9

1,4,10-Trioxa-7,13-diazacyclopentadecane-8,12-dione

Cat. No. B8656189
M. Wt: 246.26 g/mol
InChI Key: VNJRSWBKYXDKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966766

Procedure details

A solution of 15.7 g. of the diamide obtained in Example 40 in 300 ml. hot anhydrous tetrahydrofuran is slowly added to a mixture of 50 ml. anhydrous tetrahydrofuran and 15 g. LiAlH4 while stirring over a period of 1.5 hours. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for twenty hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture (45 ml.) of water and THF (1:2), followed by 15 ml. NaOH 15% and 45 ml. of water. The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and a semicrystalline product is obtained (mixture of crystals and an oil) which proves to be the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:16][O:15][CH2:14][C:13](=O)[NH:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[O:6]1[CH2:7][CH2:8][O:9][CH2:10][CH2:11][NH:12][CH2:13][CH2:14][O:15][CH2:16][CH2:2][NH:3][CH2:4][CH2:5]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCOCCOCCNC(COC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux and under a nitrogen atmosphere for twenty hours
CUSTOM
Type
CUSTOM
Details
is destroyed
ADDITION
Type
ADDITION
Details
by adding a mixture (45 ml.) of water and THF (1:2)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in benzene
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
a semicrystalline product is obtained (
ADDITION
Type
ADDITION
Details
mixture of crystals

Outcomes

Product
Name
Type
product
Smiles
O1CCNCCOCCNCCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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